molecular formula C8H8BrNO2 B8730555 (6-bromopyridin-2-yl)methyl acetate

(6-bromopyridin-2-yl)methyl acetate

Cat. No.: B8730555
M. Wt: 230.06 g/mol
InChI Key: GWQUDVZQAICSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-bromopyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 6th position and an acetate group at the 2nd position of the pyridine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methyl acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 2-methylpyridine to form 6-bromo-2-methylpyridine, which is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)methyl acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation. These reactions typically occur under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution Reactions: Products include 6-aminopyridin-2-ylmethyl acetate and 6-thiopyridin-2-ylmethyl acetate.

    Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The primary products are 6-bromopyridin-2-ylmethanol and acetic acid.

Scientific Research Applications

(6-bromopyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methyl acetate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand its molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-2-ylmethyl acetate: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoropyridin-2-ylmethyl acetate: Similar structure but with a fluorine atom instead of bromine.

    2-Acetoxymethyl-6-bromopyridine: Similar structure but with the acetate group at a different position.

Uniqueness

(6-bromopyridin-2-yl)methyl acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine or fluorine, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methyl acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3

InChI Key

GWQUDVZQAICSQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=CC=C1)Br

Origin of Product

United States

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